molecular formula C5H12N2 B8140357 1,3-Diazepane

1,3-Diazepane

Cat. No.: B8140357
M. Wt: 100.16 g/mol
InChI Key: ZBOWKDHBOFMERX-UHFFFAOYSA-N
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Description

1,3-Diazepane: is a seven-membered heterocyclic compound containing two nitrogen atoms at the 1 and 3 positions. It is a structural isomer of diazepine and is found in various natural products and synthetic compounds. The presence of nitrogen atoms in the ring imparts unique chemical and biological properties to this compound, making it a valuable scaffold in medicinal chemistry and drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diazepane can be synthesized through several methods, including cyclization reactions and reductive amination. One common method involves the cyclization of 1,4-diaminobutane with formaldehyde. This reaction typically requires acidic or basic conditions to facilitate the formation of the diazepane ring .

Another approach involves the use of rhodacyclopentanones derived from carbonylative activation of cyclopropyl ureas. These intermediates can be captured by pendant nucleophiles, leading to the formation of 1,3-diazepanes through a capture-collapse heterocyclization process .

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of flow chemistry allows for better control over reaction parameters, such as temperature and pressure, leading to more efficient and scalable production processes .

Chemical Reactions Analysis

Types of Reactions

1,3-Diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, substituted diazepanes, and reduced amines. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

1,3-Diazepane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-diazepane derivatives depends on their specific molecular targets. For example, in the case of enzyme inhibitors, this compound derivatives can bind to the active site of the enzyme, blocking its activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .

In the case of receptor ligands, this compound derivatives can interact with specific receptors, modulating their activity. This can lead to various physiological effects, such as inhibition of neurotransmitter release or activation of signaling pathways .

Comparison with Similar Compounds

1,3-Diazepane can be compared with other similar compounds, such as:

    1,4-Diazepane: Another seven-membered ring with nitrogen atoms at the 1 and 4 positions.

    1,3,6-Trisubstituted 1,4-Diazepan-7-ones: These compounds have a similar ring structure but with additional substituents and a ketone group.

    1,4-Oxazepane: A seven-membered ring with one nitrogen and one oxygen atom.

The uniqueness of this compound lies in its specific ring structure and the positioning of nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

1,3-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-4-7-5-6-3-1/h6-7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBOWKDHBOFMERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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